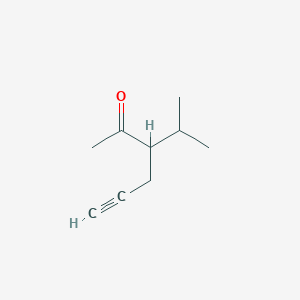
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene, also known as DFHM, is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. DFHM has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs. In
Mechanism of Action
The mechanism of action of 1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play a key role in the development of inflammatory diseases. This compound has also been shown to inhibit the activity of key enzymes involved in tumor growth and viral replication, making it a promising candidate for the treatment of cancer and viral infections.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of novel drugs. This compound has been shown to exhibit potent antioxidant, anti-inflammatory, and anti-tumor activities, making it a potential candidate for the treatment of a wide range of diseases. This compound has also been shown to exhibit minimal toxicity, making it a safe and effective candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent anti-inflammatory, anti-tumor, and anti-viral activities, which make it a promising candidate for the development of novel drugs. This compound also exhibits minimal toxicity, making it a safe and effective candidate for the development of new drugs. However, one of the limitations of this compound is its complex synthesis process, which requires careful attention to detail and precise control of reaction conditions to ensure high yield and purity.
Future Directions
There are several future directions for the research and development of 1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene. One potential direction is the development of novel drugs based on the biochemical and physiological properties of this compound. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the treatment of a wide range of diseases. Another potential direction is the optimization of the synthesis process for this compound to improve yield and purity and reduce the complexity of the process. Overall, this compound is a promising candidate for the development of novel drugs with a wide range of potential applications in the field of medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure high yield and purity. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the treatment of a wide range of diseases. Future research on this compound is needed to fully understand its mechanism of action and to develop new drugs based on its biochemical and physiological properties.
Scientific Research Applications
1,2-Di(2-fluoroethoxy)-3-hydroxymethylbenzene has been the subject of extensive scientific research due to its potential application in the field of medicine. This compound has been found to possess a range of biological activities that make it a promising candidate for the development of novel drugs. This compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential candidate for the treatment of a wide range of diseases.
properties
CAS RN |
132838-83-6 |
|---|---|
Molecular Formula |
C11H14F2O3 |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
[2,3-bis(2-fluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H14F2O3/c12-4-6-15-10-3-1-2-9(8-14)11(10)16-7-5-13/h1-3,14H,4-8H2 |
InChI Key |
CBELBOXHDLZAFE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)OCCF)OCCF)CO |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCF)OCCF)CO |
synonyms |
2,3-BIS(2-FLUOROETHOXY)-BENZENEMETHANOL |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

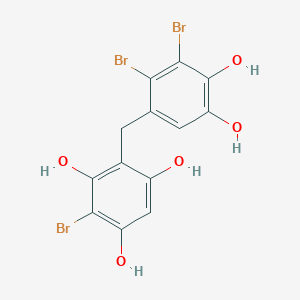

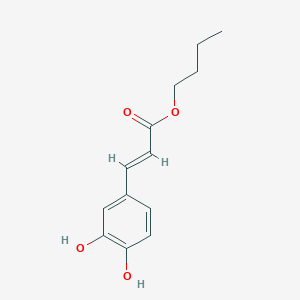
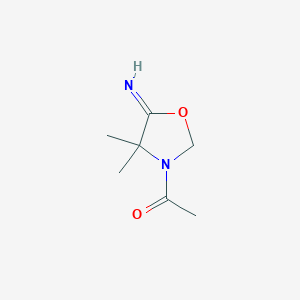
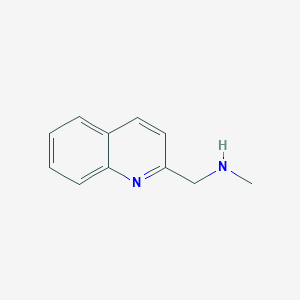

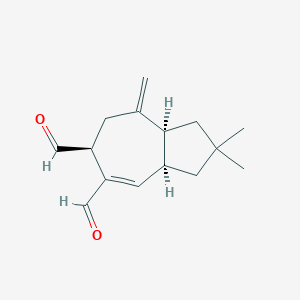
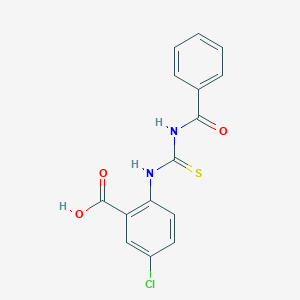
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)


